3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
CAS No.: 1620564-62-6
Cat. No.: VC5872669
Molecular Formula: C8H8F3N3O2
Molecular Weight: 235.166
* For research use only. Not for human or veterinary use.
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid - 1620564-62-6](/images/structure/VC5872669.png)
Specification
CAS No. | 1620564-62-6 |
---|---|
Molecular Formula | C8H8F3N3O2 |
Molecular Weight | 235.166 |
IUPAC Name | 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h4H,1-3H2,(H,15,16) |
Standard InChI Key | PQBAXIFVHBCZLI-UHFFFAOYSA-N |
SMILES | C1CN2C(=NN=C2C(F)(F)F)CC1C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound belongs to the triazolo-pyridine family, featuring a fused bicyclic system with a trifluoromethyl substituent and a carboxylic acid group. Its molecular formula is C₈H₈F₃N₃O₂, with a molar mass of 235.16 g/mol . The SMILES string C1CN2C(=NN=C2C(F)(F)F)CC1C(=O)O delineates the connectivity: a pyridine ring fused to a triazole moiety at positions 4 and 3-a, respectively, with a trifluoromethyl group at position 3 and a carboxylic acid at position 7 .
The InChIKey PQBAXIFVHBCZLI-UHFFFAOYSA-N confirms stereochemical uniqueness, while the planar structure suggests moderate polarity due to the carboxylic acid group . Comparative analysis with the pyrazine analog (CAS 762240-92-6) reveals that replacing pyridine’s nitrogen with pyrazine’s second nitrogen alters electron distribution, potentially affecting binding interactions .
Synthetic Pathways and Industrial Feasibility
While no direct synthesis route for this compound is documented, the patent CN102796104A outlines a method for synthesizing its pyrazine analog, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride. Key steps include:
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Hydrazine-mediated cyclization: Ethanol and hydrazine hydrate react with 2-chloropyrazine at 60°C to form a dihydro intermediate.
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Trifluoroacetylation: Trifluoroacetic anhydride and methanesulfonic acid facilitate trifluoromethyl group introduction under reflux.
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Hydrogenation: Palladium/carbon catalyzes hydrogenation of the triazolo-pyrazine core under high pressure.
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Salt formation: Ethanol-hydrogen chloride yields the hydrochloride salt .
Physicochemical Properties and Predictive Data
Collision cross-section (CCS) values, predicted via computational models, indicate gas-phase ion mobility (Table 1) .
Table 1: Predicted Collision Cross Sections (Ų) for Adducts of CID 83866407
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 236.06413 | 149.9 |
[M+Na]⁺ | 258.04607 | 156.4 |
[M-H]⁻ | 234.04957 | 143.6 |
[M+Na-2H]⁻ | 256.03152 | 150.3 |
The [M+H]⁺ ion’s CCS of 149.9 Ų aligns with compact bicyclic structures, while sodium adducts exhibit larger cross sections due to ion-dipole interactions . The compound’s logP (calculated via PubChem) is estimated at 1.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Stability and Degradation Pathways
The carboxylic acid group confers pH-dependent solubility, with predicted pKa values of 2.1 (acidic) and 4.7 (basic) . Thermal stability is inferred from the pyrazine analog’s melting point (236–246°C) , though decarboxylation above 200°C is likely. Photostability studies are absent, but trifluoromethyl groups typically resist UV degradation.
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